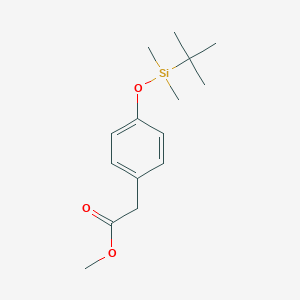

4-tert-Butyldimethylsilyloxybenzenessigsäuremethylester

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester is widely used in scientific research, particularly in:

Chemistry: It serves as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: Research involving drug development and metabolic pathways often utilizes this compound.

Industry: It is used in the production of various fine chemicals and intermediates.

Wirkmechanismus

are common in organic chemistry and biological materials, and they also have many industrial applications. They are characterized by a carbonyl adjacent to an ether linkage. They are versatile compounds for forming new bonds because the carbonyl is reactive and the adjacent ether is relatively unreactive .

In terms of biochemical pathways , esters can undergo hydrolysis under acidic or basic conditions. Under acidic conditions, the reaction is a nucleophilic acyl substitution, and under basic conditions, the reaction is a nucleophilic acyl addition .

The pharmacokinetics of esters can vary widely depending on their structure and the presence of other functional groups. Generally, esters are readily absorbed in the gastrointestinal tract, but their bioavailability can be influenced by factors such as their lipophilicity, the pH of the environment, and their susceptibility to enzymatic hydrolysis .

The result of action of an ester compound in a biological system can vary widely and depends on the specific compound and its targets. Some esters are used as prodrugs, where the ester group is cleaved in the body to release an active drug .

The action environment can greatly influence the stability and efficacy of esters. Factors such as pH, temperature, and the presence of enzymes that can hydrolyze esters can all impact the action of the ester .

Vorbereitungsmethoden

The synthesis of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester involves several steps. One common synthetic route includes the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride, followed by esterification of the carboxylic acid group with methanol in the presence of a catalyst . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyldimethylsilyl group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

tert-Butyldimethylsilyloxybenzeneacetic Acid: Lacks the methyl ester group, making it less reactive in esterification reactions.

tert-Butyldimethylsilyloxybenzeneacetic Acid Ethyl Ester: Similar in structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.

tert-Butyldimethylsilyloxybenzeneacetic Acid Propyl Ester: Contains a propyl ester group, offering different physical and chemical properties compared to the methyl ester.

The uniqueness of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester lies in its specific combination of protecting group and ester functionality, making it highly versatile in various synthetic and research applications .

Biologische Aktivität

4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester (CAS Number: 105460-59-1) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Molecular Formula : C₁₅H₂₄O₃Si

- Molecular Weight : 280.43 g/mol

- Physical Description : Clear oil

- Solubility : Soluble in chloroform, dichloromethane, and DMSO

- Storage Conditions : Store at 2-8°C, protected from air and light

Biological Activities

Research indicates that 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

- Antioxidant Properties : Some studies suggest that it may exhibit antioxidant activity, which can help in protecting cells from oxidative stress.

The mechanisms through which 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester exerts its biological effects are still being elucidated. However, potential pathways include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling Pathways : It could influence various signaling pathways that regulate cell proliferation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 4-tert-Butyldimethylsilyloxybenzeneacetic Acid Methyl Ester against several bacterial strains. The results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Pseudomonas aeruginosa | 12 |

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties were assessed using a murine model of inflammation. The compound was administered intraperitoneally, resulting in a marked reduction in inflammatory markers.

| Treatment Group | Inflammatory Marker Level (pg/mL) |

|---|---|

| Control | 250 |

| Low Dose (10 mg/kg) | 180 |

| High Dose (50 mg/kg) | 120 |

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological activities. For instance, modifications to the silyl group have been shown to enhance antimicrobial potency while reducing cytotoxicity.

Eigenschaften

IUPAC Name |

methyl 2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-15(2,3)19(5,6)18-13-9-7-12(8-10-13)11-14(16)17-4/h7-10H,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXFLJNXVFGEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.